molecular formula C15H24O2 B12397938 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2

2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2

Cat. No.: B12397938
M. Wt: 256.47 g/mol
InChI Key: FLLRQABPKFCXSO-GPSKCXNOSA-N
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Description

2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of phenol, substituted with tert-butyl groups and methoxy groups. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms using deuterated solvents or reagents under specific conditions.

    Direct Deuteration: This involves the use of deuterated reagents to introduce deuterium atoms directly into the molecule during the synthesis process.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterated gases and solvents. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways and interactions of phenolic compounds in biological systems.

    Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: Used as an antioxidant in various industrial applications, including the stabilization of polymers and other materials.

Mechanism of Action

The mechanism of action of 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 involves its ability to donate hydrogen atoms (or deuterium atoms) to neutralize free radicals. This antioxidant activity helps prevent oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol:

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another antioxidant with similar properties but different functional groups.

Uniqueness

2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 is unique due to its deuterated nature, which provides increased stability and altered reaction kinetics compared to its non-deuterated counterparts. This makes it particularly useful in scientific research where precise control over reaction conditions and outcomes is required.

Properties

Molecular Formula

C15H24O2

Molecular Weight

256.47 g/mol

IUPAC Name

2,5-dideuterio-3,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol

InChI

InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D

InChI Key

FLLRQABPKFCXSO-GPSKCXNOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O

Origin of Product

United States

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